Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Overview
Description
“Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is an organic compound that is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . In one experiment, methyl 5-bromo-2-methoxynicotinate, 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi (1,3,2-dioxaborolane), and Pd (dppf)Cl2 were combined in a flask under an inert atmosphere. The reaction was heated at 80°C overnight, and the resulting material was purified by silica gel chromatography .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Physical and Chemical Properties Analysis
The compound is a colorless oily substance at room temperature . It has a molecular weight of 293.12 and a formula of C14H20BNO5 .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is involved in the synthesis of complex boric acid ester intermediates. A study by Huang et al. (2021) focused on the synthesis and crystal structure of similar compounds, using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. They also employed Density Functional Theory (DFT) for molecular structure calculations, showing consistency with crystal structures determined by X-ray diffraction. This research underlines the compound's role in advanced chemical synthesis and structure elucidation (Huang et al., 2021).
Boronate Prochelators for Oxidative Stress
In the context of biochemistry, derivatives of this compound have been explored as prochelators for oxidative stress mitigation. Wang and Franz (2018) studied BSIH, a prodrug version of a metal chelator, which incorporates a boronate group for iron sequestration in cells under oxidative stress. Derivatives of this compound, with improved hydrolytic stability and efficiency in converting to active chelators, were found to offer cytoprotection against oxidative stress in retinal pigment epithelial cells (Wang & Franz, 2018).
Applications in Organophosphate Pesticide Detection
The compound also finds application in the synthesis of haptens for the detection of organophosphate pesticides. Ten Hoeve et al. (1997) developed heterobifunctional reagents related to this compound for preparing haptens with a functional carboxyl group. These haptens, once conjugated to proteins, were used to produce antibodies recognizing various organophosphate pesticides, highlighting the compound's role in environmental monitoring and public health (Ten Hoeve et al., 1997).
Mechanism of Action
Target of Action
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, also known as 2-Methoxy-3-(carbomethoxy)pyridine-5-boronic acid, pinacol ester, is an organoboron compound Organoboron compounds are generally known to interact with various organic compounds in the context of carbon-carbon bond formation .
Mode of Action
The compound is likely to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boron atom in the compound acts as a nucleophile, transferring the organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
Organoboron compounds are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and materials science.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the Suzuki-Miyaura reaction . Additionally, the compound should be stored under inert gas at 2-8°C . It is also noted to be moisture sensitive .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies and as a ligand in drug design . The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, it has been observed to modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic ester group can form reversible covalent bonds with serine and threonine residues in proteins, leading to enzyme inhibition or activation . This interaction can result in conformational changes in the target protein, affecting its function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic flux and the regulation of metabolite levels . The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .
Properties
IUPAC Name |
methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(17)19-6)11(18-5)16-8-9/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGCRUBARZVHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674889 | |
Record name | Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-93-7 | |
Record name | Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-3-(carbomethoxy)pyridine-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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